molecular formula C9H6N4 B13948032 Imidazo[4,5,1-jk][1,3,4]benzotriazepine CAS No. 435311-15-2

Imidazo[4,5,1-jk][1,3,4]benzotriazepine

Cat. No.: B13948032
CAS No.: 435311-15-2
M. Wt: 170.17 g/mol
InChI Key: KIGATMFIFBWPJI-UHFFFAOYSA-N
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Description

Imidazo[4,5,1-jk][1,3,4]benzotriazepine is a heterocyclic compound that belongs to the class of imidazobenzodiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes fused imidazole and benzotriazepine rings, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,5,1-jk][1,3,4]benzotriazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,5,1-jk][1,3,4]benzotriazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced derivatives with altered electronic properties.

Scientific Research Applications

Imidazo[4,5,1-jk][1,3,4]benzotriazepine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of imidazo[4,5,1-jk][1,3,4]benzotriazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[4,5,1-jk][1,3,4]benzotriazepine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and development.

Properties

CAS No.

435311-15-2

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

1,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),9,11-hexaene

InChI

InChI=1S/C9H6N4/c1-2-7-4-11-12-6-13-5-10-8(3-1)9(7)13/h1-6H

InChI Key

KIGATMFIFBWPJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N=CN3C=NN=C2

Origin of Product

United States

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